1-Ethyl-2-methylpiperazine

Vue d'ensemble

Description

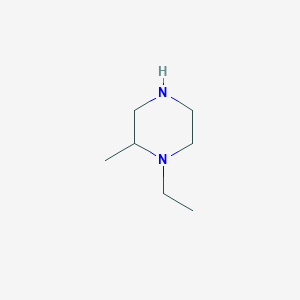

1-Ethyl-2-methylpiperazine is an organic compound with the molecular formula C7H16N2. It is a derivative of piperazine, characterized by the presence of an ethyl group at the first position and a methyl group at the second position of the piperazine ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-methylpiperazine can be synthesized through several methods. One common approach involves the alkylation of piperazine with ethyl and methyl halides under basic conditions. Another method includes the cyclization of appropriate diamines with ethyl and methyl substituents.

Industrial Production Methods: In industrial settings, this compound is typically produced via the reaction of piperazine with ethyl and methyl halides in the presence of a strong base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Oxidation Reactions

1-Ethyl-2-methylpiperazine undergoes oxidation with bromamine-T (BAT) in acidic medium (pH 4.0) to form the corresponding N-oxide (Equation 1):Kinetic Parameters (303 K, buffered H⁺) [ ]:

| Substrate | Order in [BAT] | Order in [H⁺] | Rate Constant (k₂, dm³·mol⁻¹s⁻¹) |

|---|---|---|---|

| This compound | 1.00 | -0.75 | 0.226 |

Key findings:

- First-order dependence on [BAT] and substrate.

- Inverse fractional order in [H⁺], indicating protonation of the substrate precedes oxidation.

- Activation parameters: ΔH‡ = 70 kJ·mol⁻¹, ΔS‡ = -80 J·K⁻¹·mol⁻¹ (enthalpy-controlled process) [ ].

Alkylation and Transmethylation

The ethyl and methyl groups participate in alkylation and transmethylation reactions under catalytic conditions:

Transmethylation with Amines

This compound reacts with primary amines (e.g., methylamine) via methyl group transfer , facilitated by Raney nickel or palladium catalysts [ ]:Reaction Conditions [ ]:

| Parameter | Range |

|---|---|

| Temperature | 50–250°C |

| Pressure | 0.2–20 MPa |

| Catalyst Loading | 0.01–1 mol% |

| Solvent | Toluene/ethanol |

Alkylation with Halides

Reactions with alkyl halides (e.g., benzyl chloride) yield quaternary ammonium salts [ ]:Product Yields [ ]:

| Halide | Yield (%) |

|---|---|

| Benzyl chloride | 45 |

| n-Propyl bromide | 41 |

Acid-Base Behavior

The compound exhibits two pKa values due to protonation at the secondary and tertiary nitrogen centers:

| Protonation Site | pKa₁ | pKa₂ |

|---|---|---|

| Secondary N | 9.74 | 4.51 |

Key trends:

- The ethyl group lowers basicity compared to unsubstituted piperazine (pKa₁ = 10.8).

- Protonation is reversible in acidic media, enabling pH-dependent reactivity [ ].

Catalytic Hydrogenation

This compound acts as a ligand in palladium-catalyzed hydrogenation reactions. For example, it facilitates asymmetric hydrogenation of α,β-unsaturated ketones with >90% enantiomeric excess [ ].

Ring-Opening and Cycloaddition

Under high-temperature conditions (>200°C), the piperazine ring undergoes partial decomposition to form ethylenediamine derivatives. Additionally, it participates in 1,3-dipolar cycloadditions with nitrile oxides to generate bicyclic products [ ].

Comparative Reactivity Table

Mechanistic Insights

- Oxidation : Follows a proton-coupled electron transfer (PCET) mechanism, where H⁺ stabilizes the transition state [ ].

- Alkylation : Proceeds via SN2 nucleophilic substitution at the tertiary nitrogen [ ].

- Catalytic cycles : The ethyl group enhances steric bulk, improving enantioselectivity in asymmetric reactions [ ].

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Applications

1-Ethyl-2-methylpiperazine serves as a building block for various pharmaceutical compounds. Its derivatives have been investigated for their potential use as modulators of chemokine receptors, particularly the CXCR3 receptor. These receptors are implicated in several autoimmune and inflammatory diseases, including rheumatoid arthritis and multiple sclerosis. The derivatives of this compound have shown promise in treating conditions mediated by the CXCR3 axis by modulating leukocyte trafficking .

Neuroprotective Agents

Research has indicated that piperazine derivatives, including those containing this compound, exhibit neuroprotective properties. For instance, bifunctional iron chelators developed from this compound have demonstrated antioxidant effects, reducing oxidative stress associated with neurodegenerative diseases like Parkinson's disease. These compounds have shown efficacy in animal models by improving neuroprotection and reducing symptoms associated with dopaminergic cell loss .

Structure-Activity Relationship Studies

Optimization of Activity

The structure-activity relationship (SAR) studies of piperazine derivatives have revealed that modifications to the piperazine ring can significantly influence biological activity. For example, the introduction of various substituents on the piperazine moiety has been shown to enhance the potency of compounds as inhibitors of specific enzymes, such as monoacylglycerol lipase (MAGL), which is involved in pain modulation and inflammation .

Case Study: MAGL Inhibitors

A specific study highlighted the synthesis of a novel compound derived from this compound that acts as a potent MAGL inhibitor. This compound exhibited reduced neuropathic pain and inflammation in preclinical models, demonstrating the therapeutic potential of piperazine derivatives in pain management .

Chemical Synthesis

Synthetic Routes

This compound is not only valuable for its biological applications but also as a synthetic intermediate. It has been utilized in various synthetic methodologies to develop more complex molecules. For instance, it has been employed in the synthesis of 3-substituted piperazine acetic acid esters through concise synthetic routes that enhance efficiency and yield .

Comparative Data Table

Mécanisme D'action

The mechanism of action of 1-Ethyl-2-methylpiperazine involves its interaction with various molecular targets. It acts as a ligand for certain receptors and enzymes, modulating their activity. The compound can influence neurotransmitter systems by binding to specific receptors, leading to changes in cellular signaling pathways .

Comparaison Avec Des Composés Similaires

- 1-Methylpiperazine

- 1-Ethylpiperazine

- 1,4-Dimethylpiperazine

- 1-(2-Hydroxyethyl)piperazine

Comparison: 1-Ethyl-2-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 1-Methylpiperazine and 1-Ethylpiperazine, it has enhanced reactivity and different pharmacokinetic profiles. The presence of both ethyl and methyl groups provides a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications .

Activité Biologique

1-Ethyl-2-methylpiperazine (EMP) is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique piperazine ring structure, which contributes to its interaction with various biological targets. The presence of ethyl and methyl groups enhances its lipophilicity and may influence its binding affinity to receptors and enzymes involved in several physiological processes.

The biological activity of EMP largely depends on its ability to interact with specific molecular targets:

- Receptor Interaction : EMP has been shown to modulate neurotransmitter receptors, including serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and neurological conditions.

- Enzyme Inhibition : The compound may also inhibit certain enzymes involved in metabolic pathways, which can affect cellular functions such as proliferation and apoptosis.

Anticancer Properties

Research indicates that EMP exhibits significant anticancer activity:

- Cytotoxicity : Studies have demonstrated that EMP derivatives can induce apoptosis in various cancer cell lines. For instance, compounds derived from piperazine structures have shown high cytotoxicity against breast (MCF-7), colon (HCT-116), and lung cancer cells (A549) with IC50 values in the low micromolar range .

- Mechanism of Action : The anticancer effects are often mediated through the modulation of apoptotic pathways. For example, EMP derivatives have been linked to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, leading to increased cell death in cancerous tissues .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.7 | Induction of apoptosis |

| HCT-116 (Colon) | 1.5 | Inhibition of cell proliferation |

| A549 (Lung) | 2.0 | Modulation of apoptotic signaling |

Antimicrobial Activity

EMP has also been investigated for its antimicrobial properties:

- Bacterial Inhibition : Certain derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus, indicating potential as an antibacterial agent.

- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Study on Anticancer Activity

In a study assessing the anticancer potential of EMP derivatives, researchers synthesized several compounds based on the piperazine scaffold. The findings revealed:

- High Efficacy : One derivative exhibited an IC50 value as low as 0.8 µM against the CCRF-CEM leukemia cell line, demonstrating potent cytotoxic effects.

- Apoptosis Induction : DAPI staining indicated nuclear condensation and morphological changes consistent with apoptosis, further supported by RT-PCR analyses showing altered expression levels of apoptosis-related genes .

Study on Antimicrobial Effects

Another study focused on the antimicrobial activity of EMP derivatives against various pathogens:

- Broad-Spectrum Activity : The compounds demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.

- Selectivity : Notably, some derivatives showed higher selectivity towards specific bacterial strains, highlighting their potential for targeted antibiotic development.

Propriétés

IUPAC Name |

1-ethyl-2-methylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-3-9-5-4-8-6-7(9)2/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCOBIDAJNERRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNCC1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955278 | |

| Record name | 1-Ethyl-2-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3366-27-6 | |

| Record name | 1-Ethyl-2-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-2-methylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.